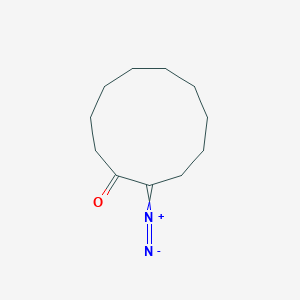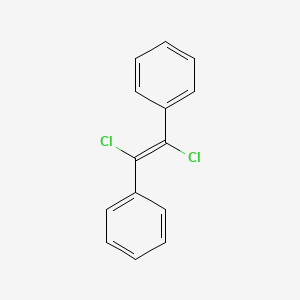
decaoleic acid, decaester with decaglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of decaoleic acid, decaester with decaglycerol typically involves the reaction of glycerol with oleic acid under appropriate conditions. The reaction produces water as a byproduct, which is often removed using a dehydrating agent such as excess oleic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where glycerol and oleic acid are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified to remove any unreacted starting materials and byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Decaoleic acid, decaester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester groups, potentially leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Decaoleic acid, decaester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Mecanismo De Acción
The mechanism of action of decaoleic acid, decaester with decaglycerol involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in formulations where uniform distribution of ingredients is essential .
Comparación Con Compuestos Similares
Similar Compounds
Polyglyceryl-10 stearate: Another polyglycerol ester with similar emulsifying properties but derived from stearic acid.
Polyglyceryl-10 laurate: Derived from lauric acid, it also serves as an emulsifier and surfactant.
Polyglyceryl-10 myristate: Similar in function but derived from myristic acid.
Uniqueness
Decaoleic acid, decaester with decaglycerol is unique due to its specific combination of glycerol and oleic acid, which imparts distinct emulsifying and thickening properties. Its ability to form stable emulsions with a wide range of oils and its compatibility with various formulations make it a versatile ingredient in many applications .
Propiedades
Número CAS |
11094-60-3 |
|---|---|
Fórmula molecular |
C210H382O31 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




